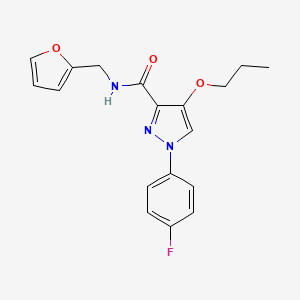

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based heterocyclic compound characterized by three key substituents:

- 4-Fluorophenyl group at position 1 of the pyrazole core.

- Propoxy chain at position 4.

- Furan-2-ylmethyl carboxamide at position 3.

The fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing binding affinity and metabolic stability through hydrophobic interactions and reduced susceptibility to oxidative metabolism .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-2-9-25-16-12-22(14-7-5-13(19)6-8-14)21-17(16)18(23)20-11-15-4-3-10-24-15/h3-8,10,12H,2,9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIKICLHVKWFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Core: This can be achieved through the condensation of a hydrazine derivative with an appropriate β-diketone.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, where a furan derivative is coupled with the pyrazole intermediate.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group (if present) on the fluorophenyl ring can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the fluorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Pathway Modulation: Influencing signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Compound A : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()

- Core : Dihydropyrazole (4,5-dihydro-1H-pyrazole).

- Substituents : 4-Fluorophenyl (position 3), phenyl (position 5), carbaldehyde (position 1).

- The dihydropyrazole core may confer conformational rigidity but lacks the propoxy chain, altering solubility profiles .

Compound B : N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide ()

- Core : Pyrazole.

- Substituents : 4-Fluorobenzyl (position 1), oxazole-3-carboxamide (position 4), furyl (position 5 of oxazole).

- Comparison: The oxazole ring introduces a planar heterocycle, enhancing π-π stacking but reducing rotational freedom compared to the propoxy group.

Non-Pyrazole Derivatives with Shared Substituents

Compound C : para-Fluoro Furanyl Fentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-furan-2-carboxamide) ()

- Core : Piperidine (opioid scaffold).

- Substituents : 4-Fluorophenyl, furan-2-carboxamide.

- Comparison : While both compounds share fluorophenyl and furan-carboxamide groups, the piperidine core in Compound C confers opioid receptor affinity. The absence of a pyrazole ring highlights the role of core structure in determining pharmacological class .

Compound D : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ()

- Core : Dihydropyrazole.

- Substituents : 4-Fluorophenyl (position 3), phenyl (position 5), propan-1-one (position 1).

- Comparison: The ketone group in Compound D may participate in hydrogen bonding but lacks the carboxamide’s ability to act as both donor and acceptor.

Functional Group Impact Analysis

| Substituent | Target Compound | Comparative Compound | Key Differences |

|---|---|---|---|

| 4-Fluorophenyl | Position 1 (pyrazole) | Position 3 (Compound A, D) | Positional isomerism affects steric alignment with target receptors. |

| Propoxy | Position 4 (pyrazole) | N/A (absent in most analogs) | Unique to target; enhances lipophilicity and may prolong half-life. |

| Furan-2-ylmethyl | Carboxamide at position 3 | Furan-2-carboxamide (Compound C) | Methyl linker in target compound increases flexibility vs. direct furan attachment. |

Biological Activity

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a fluorophenyl group, and a furan moiety, which are known to enhance its pharmacological properties.

Chemical Characteristics

- Molecular Formula : C18H18FN3O3

- Molecular Weight : 343.358 g/mol

- CAS Number : 1172987-74-4

The structural complexity of this compound allows for diverse interactions with biological targets, contributing to its therapeutic potential.

The biological activity of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

- Binding Affinity : The presence of the fluorine atom and furan group may enhance the compound's binding affinity to specific receptors or enzymes, potentially leading to increased efficacy in therapeutic applications .

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Effects : Pyrazoles are known for their ability to reduce inflammation, making them candidates for treating conditions such as arthritis.

- Antitumor Properties : Some studies suggest that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : There is emerging evidence that certain pyrazole derivatives possess antimicrobial properties, potentially useful in combating resistant bacterial strains.

Data Table: Biological Activities of Similar Pyrazole Derivatives

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various pyrazole derivatives. For instance:

- Anti-inflammatory Studies : A study demonstrated that a related pyrazole compound significantly reduced paw edema in rats, indicating strong anti-inflammatory properties.

- Anticancer Research : Another investigation found that pyrazole derivatives exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.